molecular formula C21H16N4O B5657306 2-(4-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

2-(4-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B5657306
M. Wt: 340.4 g/mol
InChI Key: FGJRDRSLFNAHJR-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is a compound of interest due to its structural complexity and potential for forming coordinate bonds with metal ions, which can be utilized in targeted delivery systems for biological applications. Its synthesis and properties have been explored in various studies to understand its behavior and potential applications in fields excluding drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of related N-pyridinylmethyl and N-quinolinylmethyl substituted ethane-1,2-diamines has been demonstrated, showcasing methods to create complex structures with potential for NO delivery to biological sites (Yang et al., 2017). Additionally, methods for the direct synthesis of 2,3-diaroyl quinolines via a multicomponent reaction have been disclosed, illustrating efficient pathways to construct complex heterocycles (Zhao et al., 2019).

Molecular Structure Analysis

Metal complexes based on quinoline carboxylate ligand from related compounds have been synthesized and characterized, showing diverse 3D configurations and potential for fluorescent behavior and antibacterial activities (Zhang et al., 2016). This highlights the structural versatility and functional potential of quinoline-based compounds.

Chemical Reactions and Properties

The cyclization of lithiated pyridine and quinoline carboxamides to form polycyclic heterocycles such as pyrrolopyridines and azaspirocyclic beta-lactams has been explored (Clayden et al., 2005). These reactions showcase the compound's ability to undergo transformation into complex structures with potential biological applications.

Physical Properties Analysis

The polymorphic modifications of related compounds possessing strong diuretic properties have been studied, revealing differences in crystal packing and organization, which influence the compound's physical properties and potential applications (Shishkina et al., 2018).

Chemical Properties Analysis

The amination of pyridines and quinolines to form 2-aminopyridines and 2-aminoquinolines, demonstrating high yields and selectivity, sheds light on the chemical properties and reactivity of these compounds (Yin et al., 2007). This is crucial for understanding how the compound interacts in chemical reactions and its potential as a building block in synthesis.

properties

IUPAC Name

2-pyridin-4-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(24-14-16-5-3-4-10-23-16)18-13-20(15-8-11-22-12-9-15)25-19-7-2-1-6-17(18)19/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJRDRSLFNAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-4-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

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